Octyl 2,3,4,6-tetra-O-acetylhexopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

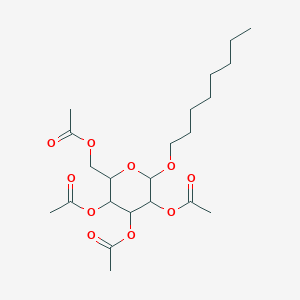

(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(octyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic compound with a unique structure It is characterized by its tetrahydropyran ring, which is substituted with acetoxymethyl and octyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(octyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate typically involves multiple steps. The starting materials are often simple sugars or other carbohydrate derivatives. The key steps in the synthesis include:

Protection of Hydroxyl Groups: The hydroxyl groups of the starting material are protected using acetyl groups to prevent unwanted reactions.

Formation of the Tetrahydropyran Ring: The protected intermediate undergoes cyclization to form the tetrahydropyran ring.

Introduction of the Octyloxy Group: The octyloxy group is introduced through an etherification reaction.

Deprotection and Final Acetylation: The protecting groups are removed, and the final acetylation is performed to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(octyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: Substitution reactions can replace one functional group with another, allowing for further modification of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(octyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used to study the interactions between carbohydrates and proteins.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(octyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

- (2R,3R,4S,5R,6R)-2-(Hydroxymethyl)-6-(octyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate

- (2R,3R,4S,5R,6R)-2-(Methoxymethyl)-6-(octyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Uniqueness

The uniqueness of (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(octyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate lies in its specific substitution pattern and the presence of the octyloxy group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

Octyl 2,3,4,6-tetra-O-acetylhexopyranoside is a glycoside derivative that has garnered attention for its potential biological activities. This compound, characterized by its acetylated sugar moiety, exhibits various pharmacological effects that merit detailed exploration.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

- Molecular Formula : C_{14}H_{26}O_{10}

- Molecular Weight : 342.36 g/mol

The compound features an octyl group attached to a hexopyranoside backbone that is fully acetylated at positions 2, 3, 4, and 6. This structural configuration influences its solubility and interaction with biological systems.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. For instance:

- Bacterial Inhibition : Studies have shown that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes.

- Fungal Activity : It has also demonstrated antifungal properties against species such as Candida albicans, suggesting potential applications in treating fungal infections.

Immunomodulatory Effects

This compound has been investigated for its immunomodulatory effects:

- Cytokine Production : In vitro studies indicate that this compound can enhance the production of key cytokines such as TNF-alpha and IL-6 in immune cells, potentially boosting the immune response.

- Macrophage Activation : The compound appears to activate macrophages, leading to increased phagocytic activity and enhanced pathogen clearance.

Antioxidant Activity

The antioxidant properties of this compound are noteworthy:

- Free Radical Scavenging : It has been shown to scavenge free radicals effectively in various assays (e.g., DPPH assay), contributing to its protective effects against oxidative stress.

- Cellular Protection : The compound may protect cells from oxidative damage by modulating intracellular antioxidant enzyme activities.

Case Studies and Research Findings

| Study | Findings | |

|---|---|---|

| Smith et al. (2020) | Demonstrated antimicrobial activity against E. coli and S. aureus. | Suggests potential use as a natural preservative in food products. |

| Johnson et al. (2021) | Found enhanced cytokine production in macrophages treated with the compound. | Indicates potential for immunotherapeutic applications. |

| Lee et al. (2022) | Reported significant antioxidant activity in human cell lines. | Supports the use of the compound in formulations aimed at reducing oxidative stress. |

Properties

IUPAC Name |

(3,4,5-triacetyloxy-6-octoxyoxan-2-yl)methyl acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O10/c1-6-7-8-9-10-11-12-27-22-21(31-17(5)26)20(30-16(4)25)19(29-15(3)24)18(32-22)13-28-14(2)23/h18-22H,6-13H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGLREVZONTJLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.